2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the condensation of an indole derivative with a benzothiophene carboxamide under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The indole and benzothiophene rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its effects on various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar indole structure but with different substituents, leading to distinct properties and applications.
2-[(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-(2-furoyloxy)phenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another similar compound with variations in the benzothiophene and indole rings.
Uniqueness
The uniqueness of 2-{[(3E)-2-OXO-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-N-PHENYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23N3O2S |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
2-[(E)-(2-oxo-1-prop-2-enylindol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H23N3O2S/c1-2-16-29-20-14-8-6-12-18(20)23(26(29)31)28-25-22(19-13-7-9-15-21(19)32-25)24(30)27-17-10-4-3-5-11-17/h2-6,8,10-12,14H,1,7,9,13,15-16H2,(H,27,30)/b28-23+ |
InChI Key |
CGLWHPDRLXTWGC-WEMUOSSPSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)C1=O |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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